Thiophene-3-carbothioamide
Overview
Description
Thiophene-3-carbothioamide is a chemical compound that is part of a broader class of thiophene derivatives. These compounds have been extensively studied due to their diverse range of biological activities and applications in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of thiophene derivatives, such as phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides, involves the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . Another method includes the Friedel-Crafts synthesis, where thiophene reacts with isothiocyanates in the presence of aluminum chloride to form N-substituted carbothioamides . Additionally, solid SiO2:H3PO4 acid-catalyzed solvent-free cyclization of aryl 2-propen-1-ones has been used to synthesize 1-thiocarbomyl pyrazolines, including 3-phenyl-5-(substituted phenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamides .
Molecular Structure Analysis
The molecular structure of thiophene-3-carbothioamide derivatives has been characterized using various spectroscopic techniques. For instance, the crystal structure of 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide was determined by single-crystal X-ray diffraction studies, revealing a three-dimensional network formed by hydrogen bonding . Similarly, the crystal structure of N-(2,6-Diisopropylphenyl)thioamide showed molecules assembling via hydrogen bonds into helical chains .
Chemical Reactions Analysis
Thiophene-3-carbothioamide and its derivatives participate in various chemical reactions. For example, 3,4-Bis(trimethylsilyl)thiophene can be used as a versatile building block for constructing unsymmetrically 3,4-disubstituted thiophenes through palladium-catalyzed cross-coupling reactions . The bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives have been used to create various disubstituted thieno[3,2-b]thiophenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene-3-carbothioamide derivatives are influenced by their molecular structure. The synthesized compounds exhibit different physical states and solubility depending on the substituents and the reaction conditions used during synthesis. The spectroscopic characterization of cobalt(III) and nickel(II) complexes of N-(2-hydroxyethyl)-2-(thiophene-2-ylmethylene)-hydrazinecarbothioamide provided insights into the coordination chemistry and the electronic properties of these complexes . The antisecretory and antiulcer activities of derivatives and analogues of 2-(2-pyridyl)tetrahydrothiophene-2-carbothioamide have been evaluated, demonstrating the potential medicinal applications of these compounds . The synthesis and crystal structures of some chalcones derived from thio-phene-3-carbaldehyde have been described, highlighting the influence of substituents on the molecular packing and intermolecular interactions .
Scientific Research Applications
Synthesis and Chemical Properties
Thiophene-3-carbothioamide and its derivatives have been extensively studied for their synthesis and chemical properties. For instance, Jagodziński et al. (1986) explored the synthesis of thiophenecarbothioamides using a Friedel-Crafts reaction, contributing to the fundamental understanding of thiophene chemistry (Jagodziński, Jagodzińska, & Jabłoński, 1986). In a more recent study, Uzun (2022) synthesized specific carbothioamide derivatives and investigated their properties using techniques like X-ray diffraction and computational chemistry, demonstrating the versatility of thiophene-based compounds (Uzun, 2022).
Applications in Electronics and Material Science
The application of thiophene derivatives in electronics and material science is noteworthy. For example, Barbarella et al. (2005) discussed the role of thiophene-based materials in the fabrication of electronic and optoelectronic devices, highlighting their importance in this rapidly growing field (Barbarella, Melucci, & Sotgiu, 2005). Additionally, Xia et al. (2015) examined thiophene derivatives as functional additives in lithium-ion batteries, emphasizing their potential in enhancing the performance of high-voltage operations (Xia, Xia, & Liu, 2015).
Potential Biological and Pharmacological Activities
Thiophene derivatives have been explored for their potential biological and pharmacological activities. Shah and Verma (2018) provided an overview of the therapeutic importance of synthetic thiophene, noting its wide range of properties including anti-inflammatory, anti-psychotic, and anti-cancer activities (Shah & Verma, 2018). This highlights the significance of thiophene-3-carbothioamide in medicinal chemistry research.
Safety And Hazards
Future Directions
Thiophene-3-carbothioamide and its derivatives have shown promising results in various fields, particularly in medicinal chemistry. They have potential as anticancer agents and are also being studied for their anti-inflammatory properties . Future research will likely focus on improving the synthesis process, exploring other potential biological activities, and developing more potent pharmaceutical agents based on thiophene-3-carbothioamide .
properties
IUPAC Name |
thiophene-3-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NS2/c6-5(7)4-1-2-8-3-4/h1-3H,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPMDKHZYQALNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370520 | |
Record name | thiophene-3-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene-3-carbothioamide | |
CAS RN |
24044-76-6 | |
Record name | thiophene-3-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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